molecular formula C12H13N B11917111 1-(3,4-dimethylphenyl)Cyclopropanecarbonitrile

1-(3,4-dimethylphenyl)Cyclopropanecarbonitrile

Cat. No.: B11917111
M. Wt: 171.24 g/mol
InChI Key: FLVHAWPPNGHUQI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)Cyclopropanecarbonitrile is an organic compound with the molecular formula C₁₂H₁₃N It is characterized by a cyclopropane ring attached to a carbonitrile group and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)Cyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), to form the corresponding nitrile. The reaction typically requires heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)Cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to produce amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(3,4-Dimethylphenyl)Cyclopropanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)Cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropane ring and nitrile group can participate in various chemical reactions, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    1-(3,4-Dimethoxyphenyl)Cyclopropanecarbonitrile: Similar structure but with methoxy groups instead of methyl groups.

    1-(3,4-Dichlorophenyl)Cyclopropanecarbonitrile: Contains chlorine atoms instead of methyl groups.

    1-(3,4-Dimethylphenyl)Cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness: 1-(3,4-Dimethylphenyl)Cyclopropanecarbonitrile is unique due to the presence of both a cyclopropane ring and a nitrile group, which confer distinct chemical properties and reactivity. The 3,4-dimethylphenyl group further enhances its uniqueness by influencing its steric and electronic characteristics.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C12H13N/c1-9-3-4-11(7-10(9)2)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3

InChI Key

FLVHAWPPNGHUQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC2)C#N)C

Origin of Product

United States

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